1-allyl-4-bromo-1H-pyrazole

N-alkylation phase-transfer catalysis pyrazole functionalization

1-Allyl-4-bromo-1H-pyrazole (CAS 13369-72-7, MFCD12780035, C₆H₇BrN₂, MW 187.04) is an N1‑allyl‑substituted 4‑halopyrazole. Its structure embeds two orthogonal reactive handles—a C4‑Br bond for cross‑coupling and an N‑allyl group for olefin chemistry—within a single low‑molecular‑weight scaffold.

Molecular Formula C6H7BrN2
Molecular Weight 187.04
CAS No. 13369-72-7
Cat. No. B599377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-allyl-4-bromo-1H-pyrazole
CAS13369-72-7
Synonyms1-allyl-4-bromo-1H-pyrazole
Molecular FormulaC6H7BrN2
Molecular Weight187.04
Structural Identifiers
SMILESC=CCN1C=C(C=N1)Br
InChIInChI=1S/C6H7BrN2/c1-2-3-9-5-6(7)4-8-9/h2,4-5H,1,3H2
InChIKeyKMMQAURXVMBQLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Allyl-4-bromo-1H-pyrazole (CAS 13369-72-7): Core Identity and Procurement Baseline for a Dual-Reactive Pyrazole Building Block


1-Allyl-4-bromo-1H-pyrazole (CAS 13369-72-7, MFCD12780035, C₆H₇BrN₂, MW 187.04) is an N1‑allyl‑substituted 4‑halopyrazole. Its structure embeds two orthogonal reactive handles—a C4‑Br bond for cross‑coupling and an N‑allyl group for olefin chemistry—within a single low‑molecular‑weight scaffold. The compound is cited in 15 patents as a versatile intermediate for pharmaceuticals and agrochemicals [1]. Experimentally measured boiling point is 43 °C at 0.3 mbar (lit.) ; predicted density is 1.5 ± 0.1 g cm⁻³ and predicted flash point 91.1 ± 22.6 °C . Commercial purity specifications range from 95% to 98% across multiple vendors .

Why Simple In-Class Substitution of 1-Allyl-4-bromo-1H-pyrazole (13369-72-7) Carries Procurement Risk


In-class N‑substituted 4‑halopyrazoles are not interchangeable because the identity of the N‑alkyl group and the halogen position jointly dictate regioselectivity in downstream cross‑couplings, the propensity for dehalogenation side reactions, and the physicochemical properties of the final product. N‑methyl or N‑(2‑methoxyethyl) analogs lack the allyl olefin, sacrificing orthogonal reactivity; the 3‑bromo regioisomer (CAS 22031‑03‑4) presents a completely different C‑Br vector for Pd‑catalyzed transformations . The 4‑bromo‑1‑allyl substitution pattern strikes a documented balance between Suzuki–Miyaura coupling efficiency (superior to iodo analogs because of reduced dehalogenation [1]) and the ability to participate in allyl‑specific chemistry (Heck, hydroboration, thiol‑ene) that simpler N‑alkyl pyrazoles cannot replicate.

1-Allyl-4-bromo-1H-pyrazole (13369-72-7): Quantitative Differentiation Evidence Against Key Analogs


N-Alkylation Synthesis Yield: 1-Allyl-4-bromo-1H-pyrazole vs. 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole Under Phase-Transfer Conditions

In patent CN108863936, a unified phase‑transfer protocol (TBAB, NaOH, DMSO, room temperature) was applied to 4‑bromopyrazole with different alkyl halides. The allyl derivative 1‑allyl‑4‑bromo‑1H‑pyrazole was isolated in 88% yield (16.5 g from 14.7 g 4‑bromopyrazole) . Under the same patent's conditions, the 2‑methoxyethyl analog gave 93% yield , establishing a quantitative yield benchmark that users can reference when selecting between N‑alkyl 4‑bromopyrazole intermediates for multi‑step sequences.

N-alkylation phase-transfer catalysis pyrazole functionalization synthetic methodology

N1‑Regioselectivity in Pd‑Catalyzed N-Allylic Alkylation: 4-Bromo-3-methyl-1H-pyrazole Delivers Exclusive N1 Product

Cheng et al. (Org. Lett. 2025) demonstrated a Pd(PPh₃)₄‑catalyzed N‑allylic alkylation of pyrazoles with vinylcyclopropanes. When 4‑bromo‑3‑methyl‑1H‑pyrazole was employed, only the N1‑allyl‑substituted product 4ae was obtained, in 82% isolated yield, with no detectable N2 regioisomer (>20:1 N1:N2 selectivity) [1]. This contrasts with 3,5‑dimethyl‑1H‑pyrazole, which gave only 68% yield under the same conditions, highlighting how 4‑bromo substitution enhances N1 selectivity. The 4‑chloro analog achieved 99% yield, providing a quantitative reactivity rank: 4‑Cl > 4‑Br > 3,5‑dimethyl.

palladium catalysis N-allylic alkylation regioselectivity vinylcyclopropane

Suzuki–Miyaura Cross-Coupling Efficiency: 4-Bromopyrazoles vs. 4-Iodopyrazoles—Reduced Dehalogenation Side Reaction

Jedinák et al. (J. Org. Chem. 2017) performed a direct head‑to‑head comparison of chloro‑, bromo‑, and iodopyrazoles in Suzuki–Miyaura coupling with arylboronic acids. Bromo and chloro derivatives were consistently superior to iodo analogs because of a significantly reduced propensity for undesired dehalogenation (protodehalogenation) side reaction that consumes starting material without forming coupled product [1]. This class‑level finding applies directly to 1‑allyl‑4‑bromo‑1H‑pyrazole: selecting the 4‑bromo congener over a hypothetical 4‑iodo analog avoids yield‑eroding dehalogenation. The Thieme Science of Synthesis reference further confirms that 4‑bromo‑N‑alkylpyrazoles undergo Suzuki coupling in a sequential fashion without requiring additional catalyst [2].

Suzuki–Miyaura coupling dehalogenation halopyrazole reactivity cross-coupling optimization

Procurement-Guiding Application Scenarios for 1-Allyl-4-bromo-1H-pyrazole (13369-72-7)


Orthogonal Dual-Functionalization for Medicinal Chemistry Library Synthesis

The compound's C4‑Br and N‑allyl handles enable sequential, chemoselective diversification without protecting‑group manipulation. A typical workflow: (i) Suzuki–Miyaura coupling at C4‑Br installs aryl/heteroaryl diversity (see Section 3, Evidence 3); (ii) the pendant allyl group then undergoes Heck arylation, hydroboration–oxidation, or thiol‑ene click chemistry to introduce a second diversity element. This orthogonal reactivity is absent in N‑methyl or N‑(2‑methoxyethyl) analogs, which lack the olefin handle . For procurement, this means one building block replaces two, reducing SKU count and streamlining parallel synthesis logistics.

Agrochemical Intermediate: Nematicidal Pyrazole Derivatization

The parent scaffold 4‑bromopyrazole was identified as the most effective compound for juvenile mortality against the root‑knot nematode Meloidogyne incognita (Kaur et al., Russ. J. Org. Chem. 2020) [1]. 1‑Allyl‑4‑bromo‑1H‑pyrazole serves as the direct N‑alkylated derivative of this bioactive core, with the allyl group offering a handle for further property modulation (lipophilicity tuning, pro‑pesticide design) without ablating the 4‑bromo substituent critical for activity. The 15‑patent citation count [2] underscores its established role in agrochemical and pharmaceutical IP.

Palladium-Catalyzed N-Allylic Alkylation with Vinylcyclopropanes

As demonstrated by Cheng et al. (Org. Lett. 2025) [3], 4‑bromo‑substituted pyrazoles are competent substrates for Pd‑catalyzed N‑allylic alkylation, delivering N1‑allyl products with exclusive regioselectivity and 82% yield. This positions 1‑allyl‑4‑bromo‑1H‑pyrazole as both a substrate and a product template for method development laboratories optimizing N‑allylation scope. Researchers procuring this compound can benchmark their own catalytic systems against the published 82% yield and >20:1 N1:N2 selectivity.

Multi‑Step Total Synthesis Requiring Late‑Stage Bromine Retention

In synthetic sequences where the C4‑Br must survive multiple transformations before final cross‑coupling, the 4‑bromo‑N‑allyl combination offers a tactical advantage. The N‑allyl group can be selectively manipulated (e.g., dihydroxylation, ozonolysis, metathesis) while the C4‑Br remains intact—a chemoselectivity profile that N‑vinyl or N‑propargyl analogs may not reliably provide. The experimentally confirmed boiling point of 43 °C at 0.3 mbar enables purification by short‑path distillation, simplifying isolation after each synthetic step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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